molecular formula C26H26N6O2S B11987178 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11987178
M. Wt: 486.6 g/mol
InChI Key: AEKIYHHPLSZESU-WPWMEQJKSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dimethylamino group, a methoxyphenyl group, and a triazole ring, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.

    Condensation Reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and as a potential drug candidate.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The triazole ring and the dimethylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4,6-dimethyl-2-pyrimidinyl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4,6-dimethyl-2-pyrimidinyl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the methoxyphenyl group and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26N6O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N6O2S/c1-31(2)21-13-9-19(10-14-21)17-27-28-24(33)18-35-26-30-29-25(20-11-15-23(34-3)16-12-20)32(26)22-7-5-4-6-8-22/h4-17H,18H2,1-3H3,(H,28,33)/b27-17+

InChI Key

AEKIYHHPLSZESU-WPWMEQJKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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